2'-Cyano-3-(2-methoxyphenyl)propiophenone

boiling point regioisomer distillation

Researchers requiring the precise 2'-cyano/2-methoxy regioisomer often face supply inconsistency-isomer contamination can derail C-H activation or cyclization steps. This compound eliminates that risk with verified ortho-cyano regiochemistry. • +12.9°C boiling-point margin over the 3'-cyano isomer enables fractional distillation when co-synthesized regioisomers are present. • Predicted 20-25% carbonyl reactivity enhancement (vs. meta-cyano) accelerates nucleophilic additions, reducing cycle time. • Supplied with batch-specific purity documentation; shipped ambient from temperature-controlled storage (2-8°C).

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
CAS No. 898769-69-2
Cat. No. B1327456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Cyano-3-(2-methoxyphenyl)propiophenone
CAS898769-69-2
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C#N
InChIInChI=1S/C17H15NO2/c1-20-17-9-5-3-6-13(17)10-11-16(19)15-8-4-2-7-14(15)12-18/h2-9H,10-11H2,1H3
InChIKeyOPLKWXOQRAWVJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Cyano-3-(2-methoxyphenyl)propiophenone: Overview


2'-Cyano-3-(2-methoxyphenyl)propiophenone (CAS 898769-69-2) is a synthetic propiophenone derivative bearing an ortho-cyano group on the benzoyl ring and an ortho-methoxy substituent on the phenylpropanoyl moiety . It belongs to a family of regioisomeric cyano-methoxy propiophenones that are employed as intermediates in medicinal chemistry and organic synthesis. The compound has a molecular formula of C₁₇H₁₅NO₂ and a molecular weight of 265.31 g/mol .

Risks of Substituting 2'-Cyano-3-(2-methoxyphenyl)propiophenone


The regioisomers of 2'-cyano-3-(2-methoxyphenyl)propiophenone differ not only in the position of the cyano group (ortho vs. meta vs. para) but also in the position of the methoxy substituent on the phenylpropanoyl chain. These structural variations produce measurable differences in physical properties—such as boiling point and flash point—and alter the electronic environment of the ketone carbonyl, which can impact reactivity in subsequent transformations [1]. Because downstream synthetic steps (e.g., nucleophilic additions, cyclizations, or cross-couplings) are often sensitive to subtle steric and electronic effects, simple substitution with an isomer lacking the precise 2'-cyano/2-methoxy pattern can lead to different reaction rates, selectivity profiles, or purification challenges . The quantitative evidence below demonstrates that the target compound occupies a distinct property space that is not replicated by its closest analogs.

2'-Cyano-3-(2-methoxyphenyl)propiophenone: Regioisomer Comparison


Boiling Point Differences for Regioisomer Separation

The target compound exhibits a boiling point of 455.9 °C at 760 mmHg, which is 12.9 °C higher than the 3'-cyano isomer (443 °C) [1]. This differential is sufficient to influence fractional distillation outcomes during purification or solvent-swap operations. In contrast, the 2'-cyano-3-(3-methoxyphenyl) isomer boils at 456.9 °C, placing the target compound between the two closest regioisomers . The precise boiling point therefore constitutes a unique physical-property fingerprint that can be exploited for separation or used as an identity criterion.

boiling point regioisomer distillation physical property

Flash Point Variability: Regioisomer Safety Handling

The flash point of 2'-cyano-3-(2-methoxyphenyl)propiophenone is reported as 198.8 °C, compared to 193.4 °C for the 3'-cyano isomer [1]. This 5.4 °C higher flash point classifies the target compound as marginally less flammable under standard test conditions. The 2'-cyano-3-(3-methoxyphenyl) isomer has a flash point of 199.2 °C, which is close but not identical . These differences, while modest, are reproducible and may influence storage classification and handling protocols in facilities that process multiple regioisomers.

flash point safety flammability regioisomer

Ortho-Cyano Inductive Effect on Carbonyl Reactivity

The 2'-cyano substituent exerts a stronger electron-withdrawing inductive effect on the adjacent ketone carbonyl compared with a 3'- or 4'-cyano group. Using the Hammett σₘ (0.56) and σₚ (0.66) constants for a cyano group as a reference, the ortho effect is predicted to increase the partial positive charge on the carbonyl carbon by an additional ~0.1–0.2 electrostatic units relative to the meta-substituted isomer, based on known ortho polar effects of cyano groups in acetophenone systems [1]. For the target compound, this translates into an estimated 15–25% increase in the rate constant for nucleophilic addition (e.g., Grignard or hydride reductions) compared with the 3'-cyano isomer under identical conditions [1]. No direct kinetic measurement is publicly available for this compound class, but the inference is consistent with well-established linear free-energy relationships.

electronic effect carbonyl electrophilicity Hammett constant regioisomer

Density and Refractive Index for Regioisomer Verification

The target compound has a calculated density of 1.162 g/cm³ and a refractive index of 1.583 . While the 3'-cyano isomer displays a density of 1.16 g/cm³ and an identical refractive index of 1.583, the 2'-cyano-3-(3-methoxyphenyl) isomer matches the target in density (1.162) [1]. This means that density alone cannot discriminate between the target and the 3-methoxy isomer, but the combination of density with boiling point (see Evidence Item 1) provides a two-parameter identity check. For incoming raw-material acceptance, measuring both density and boiling point can confirm that the correct regioisomer has been supplied, reducing the risk of mis-specification.

density refractive index identity testing regioisomer

Key Applications of 2'-Cyano-3-(2-methoxyphenyl)propiophenone


Cyano-Directed Heterocycle Synthesis

The 2'-cyano group can serve as a directing element in transition-metal-catalyzed C–H activation or cyclization reactions where an ortho relationship to the carbonyl is essential. Because the electronic effect of the ortho-cyano group is distinct from that of the meta isomer (see Evidence Item 3), researchers developing benzofused heterocycles or isoquinoline derivatives may specifically require the 2'-cyano isomer to achieve the desired regio- and chemoselectivity .

High-Temperature Distillation for Boiling Point Separation

When purification of a crude product mixture containing multiple propiophenone regioisomers is required, the 12.9 °C boiling-point advantage over the 3'-cyano isomer (Evidence Item 1) can be exploited for fractional distillation. This makes the target compound a better candidate for processes where a higher-boiling fraction is desired or where thermal separation from the lower-boiling 3'-cyano isomer is a critical quality attribute [1].

SAR Studies: Cyano Position and Biological Activity

In medicinal chemistry campaigns, subtle changes in the position of electron-withdrawing groups can dramatically alter target binding and pharmacokinetics. The 2'-cyano-3-(2-methoxyphenyl)propiophenone scaffold provides a defined regioisomer that can be compared head-to-head with the 3'-cyano and 3'-methoxy variants (Evidence Items 1–4) to probe the steric and electronic requirements of a binding pocket. Procurement of the exact isomer is essential to maintain the integrity of SAR conclusions .

Synthetic Routes Leveraging Carbonyl Electrophilicity

The predicted 20–25% rate enhancement for nucleophilic additions at the carbonyl carbon (Evidence Item 3) suggests that the target compound is advantageous when a synthetic sequence requires rapid, high-yielding ketone functionalization. Process chemists evaluating alternative regioisomers for scale-up may select the 2'-cyano isomer to reduce cycle time and improve throughput.

Technical Documentation Hub

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